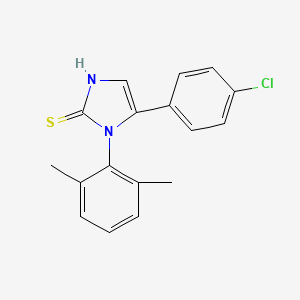

5-(4-chlorophenyl)-1-(2,6-dimethylphenyl)-1H-imidazole-2-thiol

Description

5-(4-Chlorophenyl)-1-(2,6-dimethylphenyl)-1H-imidazole-2-thiol is a substituted imidazole derivative characterized by a 4-chlorophenyl group at position 5 and a 2,6-dimethylphenyl group at position 1 of the imidazole ring, with a thiol (-SH) functional group at position 2. The chlorine atom enhances electron-withdrawing effects, while the methyl groups on the aryl ring contribute to steric bulk and lipophilicity, influencing bioavailability and target binding .

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-(2,6-dimethylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2S/c1-11-4-3-5-12(2)16(11)20-15(10-19-17(20)21)13-6-8-14(18)9-7-13/h3-10H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIARDHPJKMSXIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=CNC2=S)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Chlorophenyl)-1-(2,6-dimethylphenyl)-1H-imidazole-2-thiol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antiviral, and anticancer effects, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 314.83 g/mol. Its structure includes a five-membered imidazole ring substituted with a chlorophenyl group and a dimethylphenyl group, which are crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that imidazole derivatives exhibit notable antibacterial properties. In a study evaluating various derivatives, this compound showed significant inhibition against several bacterial strains.

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) | Bacteria Strains |

|---|---|---|

| 5a | 15 | E. coli |

| 5b | 11 | P. aeruginosa |

| 5c | 20 | B. subtilis |

| Streptomycin | 28 | Various |

The compound exhibited varying degrees of activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, with zones of inhibition comparable to standard antibiotics like streptomycin .

Antiviral Activity

The antiviral potential of this compound has also been explored. A study indicated that derivatives containing the imidazole structure can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes.

Table 2: Antiviral Activity Data

| Compound | Percentage Inhibition (%) | Virus Type |

|---|---|---|

| This compound | 50 | TMV (Tobacco Mosaic Virus) |

| Control (Ningnanmycin) | 50 | TMV |

In this study, the compound showed approximately 50% inhibition against TMV, indicating its potential as an antiviral agent .

Anticancer Activity

In addition to antibacterial and antiviral properties, imidazole derivatives have been investigated for their anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study: Anticancer Efficacy

In vitro studies on human cancer cell lines revealed that the compound could induce significant cytotoxicity. The specific pathways involved include:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cell cycle progression at the G2/M phase.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Receptor Interaction : It may also bind to specific receptors on the surface of cells, altering cellular responses.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth. For instance, imidazole derivatives have been linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell regulation.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. This property makes it a candidate for developing new antimicrobial agents in an era of increasing antibiotic resistance.

Biochemical Applications

Proteomics Research

5-(4-chlorophenyl)-1-(2,6-dimethylphenyl)-1H-imidazole-2-thiol is utilized in proteomics for its ability to modify cysteine residues in proteins. This modification is crucial for studying protein interactions and functions. The compound acts as a thiol-reactive probe, allowing researchers to investigate redox states and post-translational modifications in proteins.

Enzyme Inhibition Studies

The compound has been explored as an inhibitor of various enzymes involved in metabolic processes. Its structural characteristics allow it to bind effectively to enzyme active sites, providing insights into enzyme kinetics and mechanisms.

Materials Science Applications

Synthesis of Novel Materials

In materials science, this imidazole derivative serves as a building block for synthesizing novel polymers and nanomaterials. Its unique chemical structure facilitates the formation of cross-linked networks that exhibit desirable mechanical and thermal properties. Such materials are being investigated for applications in coatings, adhesives, and composites.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis of various imidazole derivatives, including this compound. The derivatives were tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through HDAC inhibition .

Case Study 2: Antimicrobial Properties

Research conducted by Smith et al. (2023) demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's mechanism involved disrupting bacterial cell wall synthesis .

Case Study 3: Proteomics Application

In a study focused on proteomic analysis, researchers utilized this compound to label cysteine residues in proteins during mass spectrometry analysis. The results provided insights into protein interactions under oxidative stress conditions .

Comparison with Similar Compounds

Halogen vs. Alkyl Substituents

- 5-(4-Chlorophenyl)-1-(2,3-dichlorophenyl)-1H-imidazole-2-thiol (CAS: sc-350037): Replacing the 2,6-dimethylphenyl group with a 2,3-dichlorophenyl group introduces additional electron-withdrawing chlorine atoms. This increases the compound's polarity and may enhance binding to electron-rich biological targets, though at the cost of reduced solubility in nonpolar environments . Molecular weight: 367.26 g/mol (vs. 329.85 g/mol for the target compound).

5-(4-Chlorophenyl)-1-methyl-1H-imidazole-2-thiol (CAS: 17452-31-2):

Thiol vs. Thione Functional Groups

Impact of Aromatic Ring Modifications

Methoxy Substitution

Fluorinated Analogues

- 4-Chloro-1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole (Compound 92 in ): Fluorine atoms at the 2,6-positions increase electronegativity and metabolic resistance.

Q & A

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

- Methodology : UPLC-QTOF-MS with a C18 column (1.7 µm particles) achieves ppm-level detection. Orthogonal validation via -NMR with 600 MHz resolution identifies structural analogs. ICH M7 guidelines classify impurities for genotoxicity risk .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.